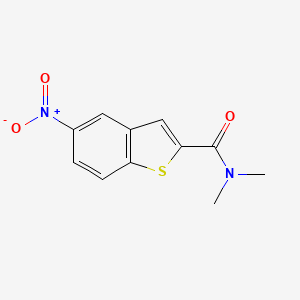
N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosensitization and Bioreductive Cytotoxicity
N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide and its derivatives have been studied for their potential in radiosensitization and as bioreductively activated cytotoxins. A study synthesized various nitrothiophene-5-carboxamides and evaluated them in vitro as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. The most potent radiosensitizers identified were those agents with strong tertiary amine bases or oxiranes in the side chain. While in vivo studies showed slight radiosensitization of tumors in mice, administration of higher doses was limited due to systemic toxicity (Threadgill et al., 1991).
Development of PET Tracers
Derivatives of This compound have been explored for use as positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. The synthesis of such a tracer involved nucleophilic substitution of the nitro-precursor with K18F/Kryptofix 2.2.2, followed by chromatography methodologies for purification. The successful preparation of these tracers opens pathways for advanced imaging techniques in cancer diagnosis and therapy assessment (Ji‐Quan Wang et al., 2005).
Antiviral Potential
A series of furan-carboxamide derivatives, structurally related to This compound , have demonstrated significant antiviral activity against influenza A H5N1 virus. The study underscored the influence of the 2,5-dimethyl-substituted heterocyclic moiety on the anti-influenza activity, marking a potential avenue for the development of novel antiviral agents (Yu Yongshi et al., 2017).
Fluorescent Chemosensors
The compound This compound and its analogs have been proposed as fluorescent chemosensors for selective detection of metal ions like Cu(II). The introduction of nitro-3-carboxamide coumarin derivatives through microwave irradiation demonstrated enhanced fluorescence in the presence of Cu(2+), suggesting its utility in the development of sensitive and selective chemosensors for environmental and biological applications (A. Bekhradnia et al., 2016).
Imaging Agents for Serotonin Transporters
Derivatives of This compound have been synthesized for use as imaging agents for serotonin transporters, contributing to the understanding of various neurological conditions. The study described the preparation of a new serotonin transporter imaging agent, demonstrating its high uptake in the rat brain and the potential for PET imaging applications (G. G. Shiue et al., 2003).
Properties
IUPAC Name |
N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12(2)11(14)10-6-7-5-8(13(15)16)3-4-9(7)17-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEMKGSVVSOTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
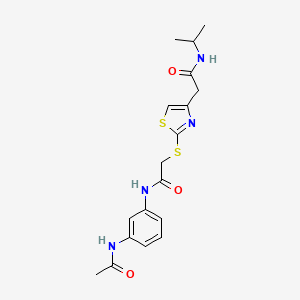
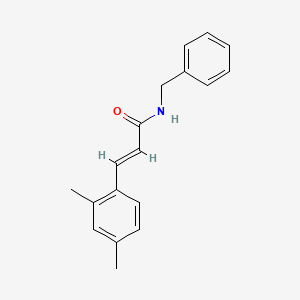
![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)
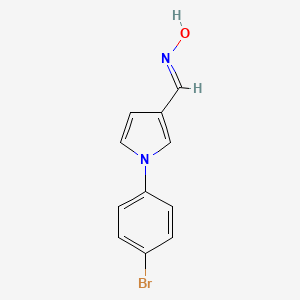

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)
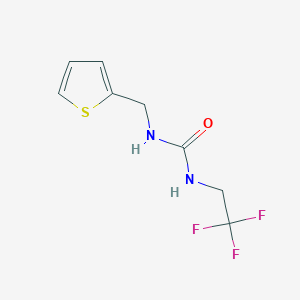
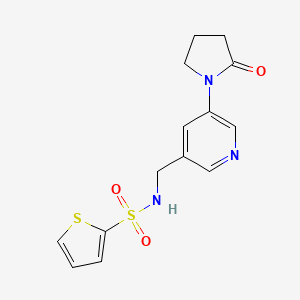


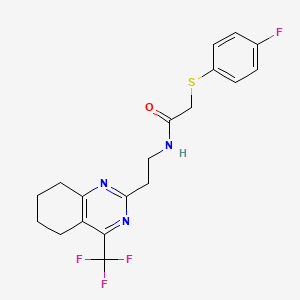
![5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2548869.png)
![2,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2548870.png)

